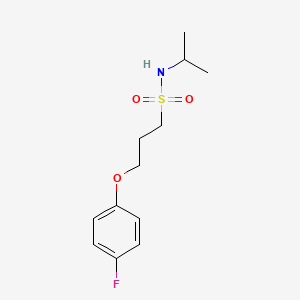
3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a sulfonamide derivative, which are often used in various fields such as medicine, science, and industry . Sulfonamides are known for their antibacterial properties and are used in antibiotics .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Fluorophenoxy)propionic acid, includes a fluorophenoxy group attached to a propionic acid . This might suggest that your compound could have a similar structure, with a sulfonamide group instead of the acid group.Chemical Reactions Analysis
Sulfonamides, in general, are stable under normal conditions. They can participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties can vary greatly depending on the specific structure of the compound. For instance, 3-(4-Fluorophenoxy)propionic acid has a density of 1.1±0.1 g/cm³ and a boiling point of 302.6±22.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Binding to Active Sites of Enzymes
3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, including compounds similar to 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide, have been found to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). Molecular modeling studies suggest that the sulfonamide group in these compounds can form favorable interactions with enzymes, indicating potential for crossing the blood-brain barrier due to increased lipophilicity (Grunewald et al., 2006).
Role in Polymorphism
Fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides, which are structurally related to the subject compound, demonstrate interesting polymorphism effects. These effects are influenced by the presence of fluorine groups, leading to the formation of various stable and metastable crystalline forms. This highlights the significance of fluorine in affecting the physical properties of sulfonamides (Terada et al., 2012).
Synthesis and Anticonvulsant Activity
A series of novel compounds structurally similar to 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide have been synthesized and evaluated for their anticonvulsant activity. These compounds show significant protective effects against seizures, indicating their potential in pharmacological applications (Madaiah et al., 2012).
Modulating Solubility in Water and Aqueous Solutions
Research on closely related compounds shows that the structural variations, like those in 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide, can significantly impact solubility and thermoresponsive behavior in water and aqueous salt solutions. This can be crucial for developing materials with specific solubility and phase behavior characteristics (Hildebrand et al., 2016).
Antitumor Activity
Sulfonamide-focused libraries, including compounds akin to the target chemical, have been evaluated for their antitumor properties. Some of these compounds have shown potent cell cycle inhibitory effects and have progressed to clinical trials. This suggests a potential application of 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide in cancer research (Owa et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-N-propan-2-ylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-10(2)14-18(15,16)9-3-8-17-12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYVISRGYYPJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

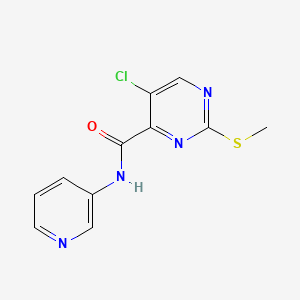
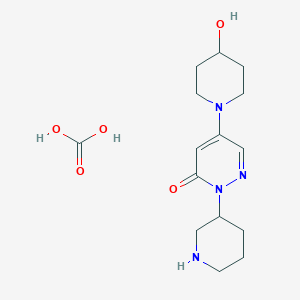
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)
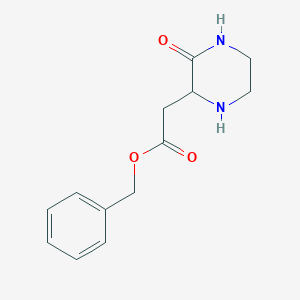
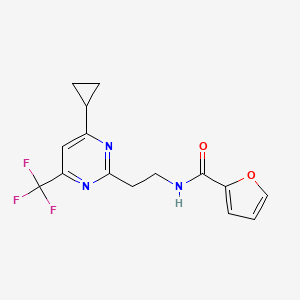
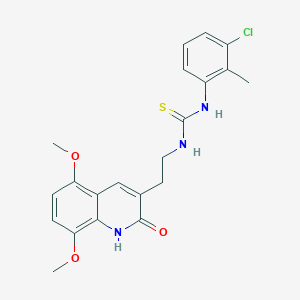
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)

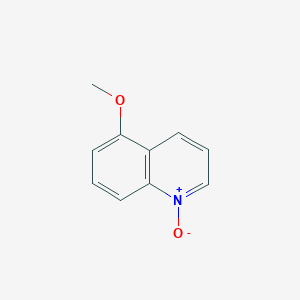
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450404.png)

